![molecular formula C49H59F2NO8 B1244729 Vytorin CAS No. 444313-53-5](/img/structure/B1244729.png)
Vytorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.
Wissenschaftliche Forschungsanwendungen
Lipid and Cardiovascular Health Research
Vytorin, a combination of ezetimibe and simvastatin, has been a focal point in lipid and cardiovascular health research. The IMPROVE-IT trial emphasized that lower LDL-cholesterol levels are better for high-risk patients, suggesting that ezetimibe might become the preferred additional drug in combination therapy for lipid disorders due to its oral dosage form and cost-effectiveness. This trial showcased the significance of achieving LDL-C goals in high-risk patients. Moreover, it was highlighted that for secondary prevention of atherosclerotic cardiovascular disease (ASCVD), adding ezetimibe to high-intensity statin therapy further reduces LDL-C and cardiovascular risk cost-effectively (Banach et al., 2015) (Fras & Mikhailidis, 2020).
Muscle Safety and Drug Efficacy
A comprehensive review of muscle-related adverse events from numerous clinical trials showed that the incidence of muscle-related clinical and laboratory adverse events or discontinuations due to muscle-related adverse events was no more common in patients taking Vytorin than in those taking simvastatin alone. This indicates that ezetimibe does not enhance or aggravate the muscle effects of simvastatin, suggesting a favorable muscle safety profile for Vytorin (Davidson et al., 2006).
Implications for Diabetic Dyslipidemia
Studies have indicated the importance of combination therapy in managing diabetic dyslipidemia, especially given the high residual risk of cardiovascular disease in individuals with type 2 diabetes despite maximal statin therapy. The role of additional agents such as ezetimibe has been studied extensively, with the IMPROVE-IT trial demonstrating a small but significant improvement in clinical endpoints with the addition of ezetimibe to statins in high-risk patients. This highlights the potential future role of Vytorin in combination therapy for diabetic dyslipidemia (Warraich, Wong, & Rana, 2015).
Safety and Tolerability in Dyslipidemia Treatment
Research has also focused on the safety of ezetimibe and simvastatin combination for the treatment of hypercholesterolemia. The evidence suggests that Vytorin offers limited additional risk compared with simvastatin monotherapy and is considered a safe and efficient choice for dyslipidemia treatment in high-risk and diabetic patients. This highlights the potential of Vytorin as a tolerable treatment option in managing dyslipidemia (Kei, Filippatos, & Elisaf, 2016).
Eigenschaften
CAS-Nummer |
444313-53-5 |
---|---|
Molekularformel |
C49H59F2NO8 |
Molekulargewicht |
828 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |
InChI-Schlüssel |
PNAMDJVUJCJOIX-IUNFJCKHSA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Andere CAS-Nummern |
444313-53-5 |
Synonyme |
Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.